
(2S)-1-((2S)-2-(((1S)-1-(Butoxycarbonyl)-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(2S)-1-((2S)-2-(((1S)-1-(Butoxycarbonyl)-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H32N2O5 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S)-1-((2S)-2-(((1S)-1-(Butoxycarbonyl)-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 361442-00-4, is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment and as a DPP-IV inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.51 g/mol. The structure features a pyrrolidine ring, a butoxycarbonyl group, and a phenylpropyl amino acid moiety.
The primary mechanism of action for this compound is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme that inactivates incretin hormones such as GLP-1 (glucagon-like peptide-1), which are crucial for insulin secretion and glucose homeostasis. By inhibiting DPP-IV, this compound enhances the availability of GLP-1, leading to improved insulin secretion and better glycemic control in diabetic models.
In Vitro Studies
Research has demonstrated that the compound exhibits significant inhibitory activity against DPP-IV. For instance, studies report that it can achieve nanomolar inhibition levels, making it comparable to established DPP-IV inhibitors like Vildagliptin .
In Vivo Studies
In animal models of type 2 diabetes, administration of this compound has resulted in:
- Improved glucose tolerance: Enhanced insulin secretion post-glucose load.
- Weight management: Reduction in body weight gain compared to controls.
These effects suggest that the compound may be beneficial for managing type 2 diabetes by mimicking the action of incretin hormones .
Case Studies and Clinical Relevance
Recent investigations into similar compounds have shown promising results in clinical settings:
- Vildagliptin: A well-known DPP-IV inhibitor that shares structural similarities with our compound has been shown to improve glycemic control without significant risk of hypoglycemia .
- Comparative Analysis: A comparative study indicated that compounds with similar structures exhibit varying degrees of DPP-IV inhibition and subsequent metabolic benefits, highlighting the importance of structural modifications in enhancing efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C22H32N2O5 |
Molecular Weight | 404.51 g/mol |
CAS Number | 361442-00-4 |
Mechanism | DPP-IV Inhibition |
Key Effects | Improved glucose tolerance, weight management |
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its structural components are vital for the development of inhibitors that interact with specific biological targets.
-
Peptide Synthesis :
- It is used in the synthesis of peptide analogs due to its ability to form stable amide bonds. The incorporation of this compound into peptide chains can enhance their biological activity and selectivity.
-
Antiviral Research :
- Research indicates potential applications in antiviral drug development. The compound's structure allows for modifications that can lead to increased efficacy against viral pathogens.
Case Study 1: Anticancer Activity
A study explored the use of derivatives of (2S)-1-((2S)-2-(((1S)-1-(Butoxycarbonyl)-3-phenylpropyl)amino)propanoyl)pyrrolidine-2-carboxylic acid in targeting cancer cells. The derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
Case Study 2: Neurological Disorders
Research has shown that modifications of this compound can lead to enhanced neuroprotective effects in models of neurodegeneration. The ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.
Synthetic Applications
The compound is synthesized through multi-step reactions involving protected amino acids and coupling agents. Its synthesis allows for the exploration of structure-activity relationships (SAR) in drug design.
Data Table: Comparison of Applications
Application Area | Description | Potential Impact |
---|---|---|
Drug Development | Building block for pharmaceuticals targeting specific diseases | High potential for new therapies |
Peptide Synthesis | Enhances stability and bioactivity of peptides | Improved therapeutic efficacy |
Antiviral Research | Modifications can lead to effective antiviral agents | Significant impact on public health |
Neurological Disorders | Potential neuroprotective effects | Treatment options for neurodegeneration |
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-3-4-15-29-22(28)18(13-12-17-9-6-5-7-10-17)23-16(2)20(25)24-14-8-11-19(24)21(26)27/h5-7,9-10,16,18-19,23H,3-4,8,11-15H2,1-2H3,(H,26,27)/t16-,18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOQNYRWFAERCM-WDSOQIARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227222 | |
Record name | Enalapril maleate impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76391-34-9 | |
Record name | Enalapril maleate impurity F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalapril maleate impurity F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-((2S)-2-(((1S)-1-(BUTOXYCARBONYL)-3-PHENYLPROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446875I7XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.